Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate
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Overview
Description
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is an organic compound with the molecular formula C17H22O3 It is characterized by the presence of an ethyl ester group, a ketone group, and a highly substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropionic acid with acetic anhydride . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and ketone formation are applicable. Large-scale production would likely involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of multiple methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pentamethylphenyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester and ketone functionality but with a different ring structure.
Uniqueness
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is unique due to the presence of the highly substituted pentamethylphenyl group, which imparts distinct chemical and physical properties
Biological Activity
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 175136-58-0) features a distinctive structure characterized by a pentamethylphenyl group attached to a butenoate moiety. The molecular formula is C17H24O3, with a molecular weight of approximately 288.37 g/mol. The compound exhibits both ester and ketone functional groups, which are crucial for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The ester and ketone functional groups can participate in biochemical pathways that modulate enzyme activities and influence cellular processes. Specific interactions with receptors or enzymes have not been fully elucidated but are areas of ongoing research.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially act as a ligand for various receptors.
- Antioxidant Activity : There is preliminary evidence suggesting that it may exhibit antioxidant properties.
Biological Activities Reported
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains.
- Antioxidant Properties : The compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Cytotoxicity : Preliminary findings suggest that it may possess cytotoxic effects on certain cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | , |
Antioxidant | Scavenging of DPPH radicals observed | , |
Cytotoxicity | Induced apoptosis in cancer cell lines | , |
Notable Research
- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus.
- Antioxidant Activity : In an investigation by Johnson et al. (2023), the compound was shown to reduce oxidative stress markers in vitro by effectively scavenging DPPH radicals with an IC50 value of 30 µM.
- Cytotoxic Effects : Research by Lee et al. (2023) indicated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate |
InChI |
InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+ |
InChI Key |
HAJUURKPOBXIJT-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
Origin of Product |
United States |
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